molecular formula C16H10Cl2N2O2 B2927267 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 304674-67-7

5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2927267
CAS No.: 304674-67-7
M. Wt: 333.17
InChI Key: KJFFPJOZJQPHCC-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 1-phenyl group, a 3-(2-chlorophenyl) substituent, and a chlorine atom at position 3.

Properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-9-5-4-8-11(12)14-13(16(21)22)15(18)20(19-14)10-6-2-1-3-7-10/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFFPJOZJQPHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with phenylhydrazine in the presence of chloroacetic acid. The reaction conditions often require heating and the use of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chlorinated phenyl groups make it a valuable intermediate in organic synthesis.

Biology: The biological activity of this compound has been studied for its potential use in drug discovery. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for further research in medicinal chemistry.

Medicine: Due to its structural similarity to other biologically active compounds, it may be explored for its therapeutic potential. Research into its pharmacokinetics and pharmacodynamics could lead to the development of new drugs.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to specific biochemical reactions. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Variations and Substituent Effects

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Notable Features References
5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Target) C₁₆H₁₀Cl₂N₂O₂ 333.17 1-Ph, 3-(2-Cl-Ph), 5-Cl, 4-COOH Two chloro groups; planar aromatic systems
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid C₁₃H₁₂ClFN₂O₂ 282.70 1-(2-F-Ph), 3-propyl, 5-Cl, 4-COOH Fluorine introduces electronegativity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ 381.63 1-(2,4-diCl-Ph), 3-(4-Cl-Ph), 4-Me, 5-COOH Trifunctional chlorine; crystallizes in P2/c
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid C₁₁H₈ClFN₂O₂ 254.65 1-(4-F-Ph), 3-Me, 5-Cl, 4-COOH Compact structure; high logP (lipophilic)
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid C₁₀H₈ClN₃O₂ 237.64 1-(3-Cl-Ph), 5-NH₂, 4-COOH Amino group enhances solubility
Key Observations:
  • Fluorine Substitution : Fluorine at the 1-position (e.g., ) increases electronegativity, altering electronic distribution and metabolic stability.
  • Methyl vs. Propyl Groups : Bulkier alkyl chains (e.g., 3-propyl in ) reduce solubility but may enhance membrane permeability.

Crystallographic and Hydrogen-Bonding Trends

Crystal structures of related compounds reveal intermolecular interactions critical for stability:

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid crystallizes with two independent molecules per asymmetric unit. Intramolecular O-H⋯O hydrogen bonds stabilize the structure, while π-π interactions (centroid distances ~3.8–3.9 Å) between pyrazole and chlorophenyl rings enhance packing .
  • Comparable Derivatives : Methyl or trifluoromethyl substituents (e.g., ) increase molecular rigidity, as evidenced by reduced bond angle deviations (e.g., C-N-C angles within 120–125°).

Q & A

Q. What are the established synthetic routes for this pyrazole-4-carboxylic acid derivative, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted phenylhydrazines with β-keto esters, followed by hydrolysis. For example, similar pyrazole derivatives are synthesized by refluxing 2,4-dichlorophenylhydrazine hydrochloride with β-keto esters in ethanol/toluene, followed by azeotropic distillation to remove water. Acidic workup (e.g., HCl) yields the carboxylic acid . Key optimizations include:
  • Catalyst : Use of p-toluenesulfonic acid to promote cyclization.
  • Purification : Slow evaporation of acetic acid solutions for single-crystal growth .
    Note: Substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl) may require adjusted stoichiometry or solvents.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21_1/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) are typical. Bond lengths (C–C: 1.360–1.453 Å) and angles (C–N–C: ~105°) confirm planarity .
  • Spectroscopy : FT-IR (O–H stretching at ~2500–3300 cm⁻¹ for carboxylic acid; C=O at ~1700 cm⁻¹) and 1^1H NMR (aromatic protons at δ 7.2–8.0 ppm) are essential .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

  • Methodological Answer :
  • π-π stacking : Pyrazole and chlorophenyl rings exhibit centroid-centroid distances of 3.835–3.859 Å, enhancing lattice stability .
  • Hydrogen bonding : Intramolecular O–H⋯O bonds (2.60–2.70 Å) and C–H⋯π interactions (3.1–3.3 Å) further stabilize the structure .
  • Impact : These interactions reduce solubility in nonpolar solvents and may affect melting points (observed range: 180–200°C for analogs) .

Q. How can computational methods predict reactivity or electronic properties of this compound?

  • Methodological Answer :
  • DFT studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for similar pyrazoles). This predicts nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Pyrazole carboxylates often bind via hydrogen bonds to active-site residues .

Contradictions and Limitations

  • Synthetic yields : Reported yields vary (e.g., 40–60% for similar compounds) due to substituent electronic effects .
  • Crystallization : Solvent choice (acetic acid vs. methanol) impacts crystal quality and polymorphism risks .

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